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Compound of Interest

Compound Name: 2-Bromobutanal

Cat. No.: B1282435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Document ID: GMN-2BB-20251219 Version: 1.0 Abstract: This technical guide provides a

comprehensive overview of the core physical and spectroscopic properties of 2-

bromobutyraldehyde (CAS No: 24764-97-4). It is intended for an audience of researchers,

scientists, and professionals in the field of drug development who may use this compound as a

key synthetic intermediate. This document collates available data on its physical

characteristics, provides predicted spectroscopic signatures, and outlines standardized

experimental protocols for its synthesis and characterization.

Molecular and Physical Properties
2-Bromobutyraldehyde, also known as 2-bromobutanal, is a chiral alpha-halogenated

aldehyde. Its structure, featuring both a reactive aldehyde and a bromine atom, makes it a

valuable building block in organic synthesis, particularly for pharmaceuticals.[1] It is

characterized as a colorless to pale-yellow liquid with a pleasant odor.[1]

1.1 Quantitative Data Summary
The key physical and molecular properties of 2-bromobutyraldehyde are summarized in the

table below. This data is compiled from various chemical databases and literature sources.
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Property Value Citation(s)

Molecular Formula C₄H₇BrO [1][2][3][4]

Molecular Weight 151.00 g/mol [1][2][3][4]

CAS Registry Number 24764-97-4 [1][2][4]

Appearance Colorless to pale-yellow liquid [1]

Density 1.469 g/mL [2]

Boiling Point 235 °C (rough estimate)† [2]

Refractive Index (n²⁰/D) 1.4683 [2]

Solubility
Insoluble in water; Soluble in

organic solvents
[1][5][6]

XLogP3-AA 1.4 [4]

†Note on Boiling Point: The cited boiling point is a
rough estimate and appears anomalously high for a
molecule of this size. For comparison, the parent
compound, butanal, has a boiling point of 76 °C, and
the related alkyl halide, 2-bromobutane, boils at 91
°C.[7][8] The polarity of the aldehyde group would
increase the boiling point relative to the alkyl halide,
but a value of 235 °C is unexpected. Experimental
verification is strongly recommended.
Spectroscopic Data for Structural Characterization
While a comprehensive set of experimentally-derived spectra is not readily available in the

literature, the expected spectroscopic signatures can be reliably predicted based on the known

structure of 2-bromobutyraldehyde and data from analogous compounds.
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2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nucleus
Predicted Chemical

Shift (δ) ppm

Assignment &

Rationale
Citation(s)

¹H NMR ~9.0 - 10.0

Aldehydic H (-CHO):

Highly deshielded by

the anisotropic effect

of the carbonyl group.

This is a characteristic

peak for aldehydes.

[7]

~4.2 - 4.5

Methine H (-CHBr):

Deshielded by the

adjacent

electronegative

bromine atom and the

carbonyl group.

[8][9]

~1.8 - 2.2

Methylene H (-CH₂-):

Protons on the carbon

adjacent to the

stereocenter.

[9]

~0.9 - 1.2

Methyl H (-CH₃):

Terminal methyl group

protons, least

deshielded.

[9]

¹³C NMR ~190 - 200

Carbonyl C (C=O):

Highly deshielded due

to the electronegative

oxygen atom,

characteristic of

aldehyde carbonyls.

[7][10]

~50 - 60

Methine C (-CHBr):

Carbon atom directly

attached to the

electronegative

bromine.

[7][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.smolecule.com/products/s686174
https://www.benchchem.com/pdf/Spectroscopic_Data_of_2_Bromobutyrolactone_A_Technical_Guide.pdf
https://www.docbrown.info/page06/spectra2/2-bromobutane-nmr1h.htm
https://www.docbrown.info/page06/spectra2/2-bromobutane-nmr1h.htm
https://www.docbrown.info/page06/spectra2/2-bromobutane-nmr1h.htm
https://www.smolecule.com/products/s686174
https://www.docbrown.info/page06/spectra/butanal-nmr13c.htm
https://www.smolecule.com/products/s686174
https://www.docbrown.info/page06/spectra2/2-bromobutane-nmr13c.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~25 - 35

Methylene C (-CH₂-):

Ethyl group methylene

carbon.

[10][11]

~10 - 15

Methyl C (-CH₃):

Terminal methyl

carbon.

[10][11]

2.2 Infrared (IR) Spectroscopy
Predicted Wavenumber

(cm⁻¹)
Assignment & Rationale Citation(s)

~2820 and ~2720

Aldehydic C-H Stretch: A pair

of weak to medium bands

characteristic of the C-H bond

of an aldehyde group. The

lower frequency peak is

particularly diagnostic.

[7]

~1730

Carbonyl C=O Stretch: A very

strong and sharp absorption

peak, typical for saturated

aliphatic aldehydes.

[7]

~2975 - 2845

Aliphatic C-H Stretch:

Absorptions from the C-H

bonds of the ethyl group.

[12]

~650 - 550

C-Br Stretch: Absorption

corresponding to the carbon-

bromine bond vibration.

[12]

2.3 Mass Spectrometry (MS)
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Predicted m/z Assignment & Rationale Citation(s)

151 and 149

Molecular Ion [M]⁺: A

characteristic pair of peaks of

nearly equal intensity (1:1

ratio) due to the natural

abundance of the two stable

bromine isotopes, ⁸¹Br and

⁷⁹Br. This is a definitive marker

for a monobrominated

compound.

[7][8]

123 and 121
[M-C₂H₄]⁺: Loss of ethene via

McLafferty rearrangement.
[13]

70
[M-Br]⁺: Loss of a bromine

radical.
[13]

57

[C₄H₉]⁺ or [C₃H₅O]⁺:

Represents various

fragmentation pathways.

[13]

29
[CHO]⁺: A common fragment

for aldehydes.
[13]

Experimental Protocols
The following sections provide generalized methodologies for the synthesis and determination

of the physical properties of 2-bromobutyraldehyde. These protocols are based on standard

organic chemistry laboratory techniques.

3.1 Synthesis: α-Bromination of Butyraldehyde
This procedure describes a general method for the selective bromination of an aldehyde at the

alpha position.

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a condenser, add butyraldehyde and a suitable solvent (e.g., diethyl

ether or chloroform).
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Initiation: Add a catalytic amount of an acid catalyst, such as hydrobromic acid or p-

toluenesulfonic acid, to promote enol formation.

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of elemental

bromine (Br₂) in the same solvent from the dropping funnel over a period of 1-2 hours with

vigorous stirring. Maintain the temperature below 10 °C.

Quenching: After the addition is complete, allow the mixture to stir for an additional hour.

Quench the reaction by slowly adding a dilute aqueous solution of sodium thiosulfate or

sodium bisulfite to destroy any excess bromine.

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with water, saturated sodium bicarbonate solution, and finally, brine.

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,

anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the

solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude 2-bromobutyraldehyde by vacuum distillation to obtain the final

product.

3.2 Determination of Boiling Point (Micro Method)
Sample Preparation: Place a few drops of purified 2-bromobutyraldehyde into a small-

diameter test tube (fusion tube).[14]

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube,

open-end down, into the liquid in the fusion tube.[14]

Heating: Attach the fusion tube to a thermometer and place the assembly in a heating block

or a Thiele tube filled with mineral oil.[14]

Observation: Heat the apparatus slowly. A stream of bubbles will emerge from the capillary

tube as the air inside expands.

Measurement: Continue heating until a rapid and continuous stream of bubbles is observed.

Then, turn off the heat and allow the apparatus to cool slowly. The boiling point is the
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temperature at which the stream of bubbles stops and the liquid just begins to enter the

capillary tube.[14]

3.3 Determination of Density
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or a pycnometer

on an analytical balance and record its mass (m₁).[15][16]

Volume of Liquid: Carefully add a known volume of 2-bromobutyraldehyde (e.g., 5.0 mL) to

the graduated cylinder. For higher accuracy, fill a pycnometer to its calibrated volume (V).[16]

Mass of Filled Container: Weigh the container with the liquid and record the new mass (m₂).

[16]

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V

3.4 Determination of Refractive Index
Instrument Calibration: Calibrate an Abbe refractometer using a standard liquid with a known

refractive index, such as distilled water (n²⁰/D = 1.3330).[17][18]

Sample Application: Open the hinged prisms of the refractometer. Using a pipette, place 2-3

drops of 2-bromobutyraldehyde onto the surface of the lower prism.[18]

Measurement: Close the prisms. Turn on the light source and look through the eyepiece.

Adjust the knob to bring the light-dark boundary into sharp focus on the crosshairs.[18][19]

Reading: Read the refractive index value from the instrument's scale. Record the

temperature, as refractive index is temperature-dependent.[17] If the measurement is not at

20 °C, a correction can be applied.[19]

3.5 Determination of Solubility
Aqueous Solubility: Add approximately 0.2 mL of 2-bromobutyraldehyde to a test tube

containing 3 mL of distilled water. Shake the tube vigorously for 30 seconds.[20]

Observation: Observe whether a single homogeneous phase is formed (soluble) or if two

distinct layers remain (insoluble). 2-bromobutyraldehyde is expected to be insoluble.[1][20]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://byjus.com/chemistry/determination-of-boiling-point-of-an-organic-compound-experiment/
https://www.youtube.com/watch?v=RDbbYmT5Pac
https://m.youtube.com/watch?v=zs2yEvNsyl8
https://m.youtube.com/watch?v=zs2yEvNsyl8
https://m.youtube.com/watch?v=zs2yEvNsyl8
https://www.researchgate.net/profile/Abdelkader_Bouaziz/post/What_are_the_factors_molecular_crystalline_structure_related_that_affect_refractive_index_of_ceramics_glasses_and_polymers_How/attachment/5f846fee7600090001ede033/AS%3A945830307573773%401602514926916/download/Refractive+Index.pdf
https://davjalandhar.com/dbt/chemistry/SOP%20LabManuals/B.Sc.%20BT%20SEM%20IV.pdf
https://davjalandhar.com/dbt/chemistry/SOP%20LabManuals/B.Sc.%20BT%20SEM%20IV.pdf
https://davjalandhar.com/dbt/chemistry/SOP%20LabManuals/B.Sc.%20BT%20SEM%20IV.pdf
https://www.athabascau.ca/science-and-technology/_documents/centre-for-science-files/labs/organic-chemistry/exp/4_refractive_index.pdf
https://www.researchgate.net/profile/Abdelkader_Bouaziz/post/What_are_the_factors_molecular_crystalline_structure_related_that_affect_refractive_index_of_ceramics_glasses_and_polymers_How/attachment/5f846fee7600090001ede033/AS%3A945830307573773%401602514926916/download/Refractive+Index.pdf
https://www.athabascau.ca/science-and-technology/_documents/centre-for-science-files/labs/organic-chemistry/exp/4_refractive_index.pdf
https://uomustansiriyah.edu.iq/media/lectures/3/3_2024_09_24!10_07_56_PM.pdf
https://www.scribd.com/doc/45009542/Procedure-for-Determining-Solubility-of-Organic-Compounds
https://uomustansiriyah.edu.iq/media/lectures/3/3_2024_09_24!10_07_56_PM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Solvent Solubility: Repeat the process using a common organic solvent, such as

acetone or diethyl ether, in place of water. The compound is expected to be soluble, forming

a clear, homogeneous solution.[5]

Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental and

logical workflows relevant to 2-bromobutyraldehyde.

4.1 Diagram: Synthesis and Characterization Workflow
Caption: Experimental workflow for the synthesis, purification, and characterization of 2-

bromobutyraldehyde.

4.2 Diagram: Role as a Synthetic Intermediate
Caption: Logical relationship showing 2-bromobutyraldehyde as an intermediate in drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1282435?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

